molecular formula C23H21N5O3S B2506931 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 852437-31-1

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2506931
CAS No.: 852437-31-1
M. Wt: 447.51
InChI Key: RLIIBOLYJJXMDI-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a sophisticated chemical tool designed for oncology and chemical biology research. This compound features a hybrid molecular architecture, integrating a 3,4-dimethoxyphenyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core—a scaffold recognized for its potent biological activities—linked to an indoline moiety. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is of significant interest in medicinal chemistry as a rigid, planar heterocyclic system that can serve as a bioisostere for cis-olefin bonds found in natural products and other bioactive molecules . This rigidity helps to lock the molecular conformation, potentially leading to enhanced binding affinity and selectivity for target proteins. The primary research application of this compound is anticipated to be in the discovery and development of novel anticancer therapeutics. Structurally related 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine analogues have been extensively documented as potent antiproliferative agents that target tubulin polymerization . These compounds effectively inhibit the assembly of tubulin into microtubules, thereby disrupting microtubule dynamics during cell division. This mechanism leads to a pronounced arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis in cancer cells . The 3,4-dimethoxyphenyl substituent on the triazole ring is a critical pharmacophoric feature, mimicking the trimethoxyphenyl A-ring of the well-known natural product Combretastatin A-4 (CA-4), a potent vascular disrupting agent . The inclusion of an indolinone-derived fragment further enhances the value of this reagent, as this privilege structure is found in various kinase inhibitors and biologically active molecules with documented effects on the central nervous system . Researchers can utilize this compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for structure-activity relationship (SAR) studies aimed at developing new targeted therapies. Its structure suggests potential for multi-target activity, impacting both tubulin dynamics and kinase signaling pathways. This product is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical handling.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-30-18-8-7-16(13-19(18)31-2)23-25-24-20-9-10-21(26-28(20)23)32-14-22(29)27-12-11-15-5-3-4-6-17(15)27/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIIBOLYJJXMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has been studied for its potential biological activities. Its unique structural features suggest it may interact with various biological targets, making it a candidate for pharmacological applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Triazolo[4,3-b]pyridazine core : Known for its biological activity and potential to interact with enzymes and receptors.
  • Dimethoxyphenyl group : This moiety may enhance solubility and stability.
  • Indolin moiety : Often associated with various pharmacological effects.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core is particularly noted for its ability to modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have indicated that similar compounds with triazole derivatives exhibit anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have shown promise in chemoprevention and chemotherapy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds structurally related to 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone have demonstrated antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains through disruption of their metabolic processes .

Case Studies

A study published in MDPI explored the synthesis and biological evaluation of similar triazole derivatives. The research highlighted their inhibitory effects on specific enzymes implicated in inflammatory pathways . Another investigation focused on the binding interactions of related compounds with human prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1Anticancer (apoptosis induction)
2Antimicrobial (bacterial inhibition)
3Enzyme inhibition (PTGR2)
4Anti-inflammatory effects

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory applications.

Anticancer Properties

Studies have shown that derivatives of triazolo-pyridazine compounds can inhibit cancer cell proliferation. The specific compound under discussion has been linked to mechanisms that induce apoptosis in various cancer cell lines. For instance, molecular docking studies suggest that it may interact effectively with certain protein targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine levels in macrophages, suggesting a potential role in managing inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine core followed by thiolation and indole substitution. Various derivatives have been synthesized to enhance pharmacological efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

In a study published in the journal Pharmaceuticals, researchers synthesized several derivatives of triazolo-pyridazine compounds and evaluated their anticancer activity against human breast cancer cells. The lead compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a marked reduction in joint swelling and pain scores when treated with the compound compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s triazolo-pyridazine scaffold is distinct from related fused-ring systems like pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones (e.g., compounds 14,17–19 from ). Key differences include:

  • In contrast, analogs like 14,17–19 rely on substituted phenyl groups with varying electronic profiles .
  • Sulfur Linkages: The thioether bridge in the target compound contrasts with the thiazolo rings in ’s pyrimidinones. Sulfur atoms in both systems may contribute to redox activity or metal chelation, but the thioether’s flexibility could enhance conformational adaptability .

Data Table: Key Properties of Compared Compounds

Compound Name/ID Core Structure Key Substituents Synthesis Method Potential Bioactivity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(thio-indolinyl ethanone) Acid-mediated cyclization Kinase inhibition, anticancer
14,17–19 () Pyrazolo-thiazolo-pyrimidinone Varied phenyl groups at C-6 H₂SO₄-mediated cyclization Antiviral, antimicrobial
Compound 6 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolo-thiadiazinone Condensation with chloroacetic acid Enzyme inhibition
IQ-type amines () Imidazo[4,5-f]quinoline Methyl/aryl groups High-temperature cooking Carcinogenic (2A class)

Research Findings and Implications

  • Selectivity : The target compound’s dimethoxyphenyl group may confer selectivity for kinases overexpressed in cancer cells, a feature absent in simpler analogs like 14,17–19 .
  • Metabolic Stability : The indolinyl moiety could reduce hepatic clearance compared to sulfur-free analogs, as seen in pyrrolo-thiazolo systems .
  • Toxicity Trade-offs: Unlike IQ-type amines, the target’s complex structure likely avoids metabolic activation to carcinogenic intermediates, though in vitro assays are needed .

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